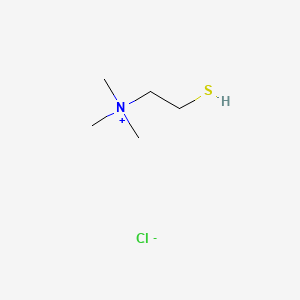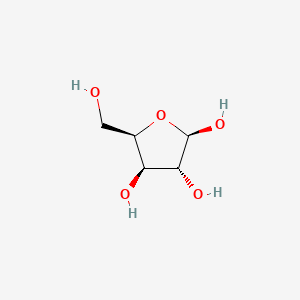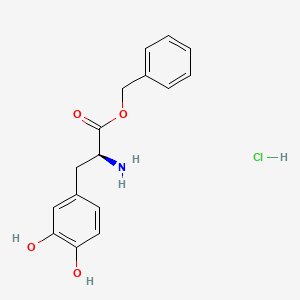
Thiocholine chloride
Overview
Description
Thiocholine chloride is a chemical compound that plays a significant role in various biochemical and industrial applications. It is a derivative of choline, where the hydroxyl group is replaced by a thiol group, resulting in a compound with unique chemical properties. This compound is often used in biochemical assays, particularly in the study of acetylcholinesterase activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiocholine chloride can be synthesized through the hydrolysis of acetylthiocholine iodide. The process involves acid hydrolysis, which quantitatively converts acetylthiocholine iodide to this compound . The reaction conditions typically include the use of hydrochloric acid as the hydrolyzing agent under controlled temperature and pH conditions.
Industrial Production Methods: In industrial settings, this compound is produced using similar hydrolysis methods but on a larger scale. The process involves the use of industrial-grade hydrochloric acid and optimized reaction conditions to ensure high yield and purity of the final product. The production process is designed to be efficient and cost-effective, catering to the demands of biochemical research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: Thiocholine chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its role in native chemical ligation (NCL), where it acts as a thiol catalyst to enhance reaction efficiency .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or manganese dioxide. The oxidation process typically results in the formation of disulfides.
Reduction: this compound can be reduced using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: this compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Major Products Formed:
Oxidation: The major product formed is thiocholine disulfide.
Reduction: The major product is the reduced form of thiocholine.
Substitution: The products depend on the nature of the nucleophile involved in the reaction.
Scientific Research Applications
Thiocholine chloride has a wide range of applications in scientific research:
Mechanism of Action
Thiocholine chloride exerts its effects primarily through its thiol group, which can participate in various biochemical reactions. In the context of enzyme assays, this compound is hydrolyzed by acetylcholinesterase to produce thiocholine, which then reacts with chromogenic or fluorogenic substrates to produce a measurable signal . This mechanism is widely used in the detection and quantification of enzyme activities.
Comparison with Similar Compounds
Thiocholine chloride can be compared with other similar compounds, such as acetylthis compound and butyrylthis compound:
Acetylthis compound: This compound is commonly used as a substrate in acetylcholinesterase assays.
Butyrylthis compound: Similar to acetylthis compound, butyrylthis compound is used in butyrylcholinesterase assays and produces thiocholine and butyrate upon hydrolysis.
Uniqueness of this compound: this compound is unique due to its direct use as a thiol reagent in various biochemical and chemical processes. Its ability to participate in native chemical ligation and desulfurization reactions makes it a valuable compound in chemical protein synthesis .
Properties
IUPAC Name |
trimethyl(2-sulfanylethyl)azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NS.ClH/c1-6(2,3)4-5-7;/h4-5H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUAUCQIEHEDSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCS.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37880-96-9 | |
| Record name | Ethanaminium, 2-mercapto-N,N,N-trimethyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37880-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonium, (2-mercaptoethyl)trimethyl-, chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037880969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4,4'-Biisobenzofuran]-1,1',3,3'-tetrone](/img/structure/B3051929.png)

![3-ethyl 6-methyl 4-[(4-methylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B3051931.png)




![(Z)-[(2-NITROPHENYL)METHYLIDENE]HYDRAZINE](/img/structure/B3051939.png)

![Pyridine, 2,6-bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]-](/img/structure/B3051945.png)




